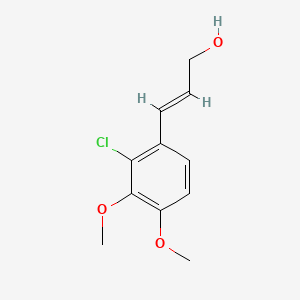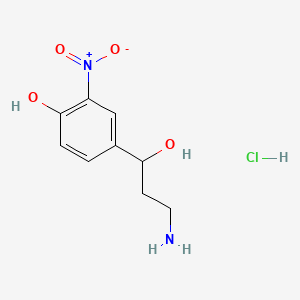
4-(3-Amino-1-hydroxypropyl)-2-nitrophenolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-amino-1-hydroxypropyl)-2-nitrophenol hydrochloride is a chemical compound with a complex structure that includes an amino group, a hydroxyl group, and a nitro group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1-hydroxypropyl)-2-nitrophenol hydrochloride typically involves multiple steps. One common method starts with the nitration of phenol to introduce the nitro group. This is followed by the introduction of the amino and hydroxypropyl groups through a series of reactions involving intermediates. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality.
化学反応の分析
Types of Reactions
4-(3-amino-1-hydroxypropyl)-2-nitrophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(3-amino-1-hydroxypropyl)-2-nitrophenol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-amino-1-hydroxypropyl)-2-nitrophenol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
4-(3-amino-1-hydroxypropyl)benzene-1,2,3-triol: Similar structure but lacks the nitro group.
Emixustat: Contains a hydroxypropylamine moiety and is used in retinal treatments.
Uniqueness
4-(3-amino-1-hydroxypropyl)-2-nitrophenol hydrochloride is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
特性
分子式 |
C9H13ClN2O4 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC名 |
4-(3-amino-1-hydroxypropyl)-2-nitrophenol;hydrochloride |
InChI |
InChI=1S/C9H12N2O4.ClH/c10-4-3-8(12)6-1-2-9(13)7(5-6)11(14)15;/h1-2,5,8,12-13H,3-4,10H2;1H |
InChIキー |
SOJRJLNEVQQUHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(CCN)O)[N+](=O)[O-])O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




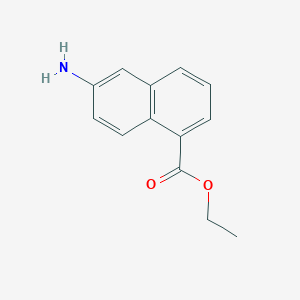
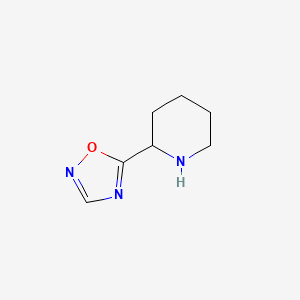

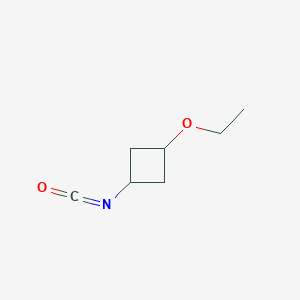


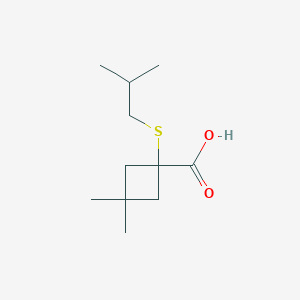
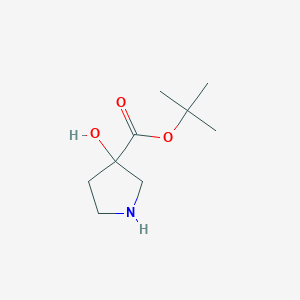
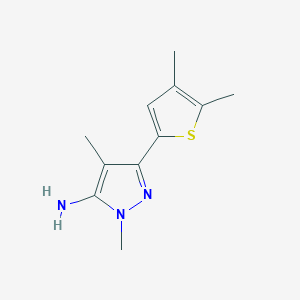

amino}cyclohexane-1-carboxylicacid](/img/structure/B13520164.png)
